molecular formula C13H8FN B12962331 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B12962331
M. Wt: 197.21 g/mol
InChI Key: SIJUZBXACSOJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

The biphenyl unit, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in organic chemistry. nih.gov This structural motif is found in a wide array of functional molecules, from pharmaceuticals to liquid crystals and advanced polymers. nih.gov The biphenyl core imparts a degree of rigidity and a defined three-dimensional geometry to molecules, which is crucial for their interaction with biological targets or for the formation of ordered materials. nih.govnih.gov The two phenyl rings can rotate relative to each other, and the degree of this rotation can be influenced by the presence of substituents, a feature that is key to creating molecules with specific conformational preferences.

Strategic Incorporation of Fluorine in Organic Molecules for Tunable Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy to modulate their physicochemical and biological properties. echemi.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within a molecule. This can lead to changes in acidity, basicity, and dipole moment. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. echemi.com The small size of the fluorine atom means that it can often replace a hydrogen atom without causing significant steric hindrance, yet its unique electronic properties can lead to profound changes in molecular conformation and binding affinity to protein targets.

Contextual Overview of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile within the Domain of Fluoro-Biaryl Systems

This compound is a member of the broader class of fluoro-biaryl compounds. In this specific isomer, the fluorine atom is located at the 6-position of one phenyl ring, and the nitrile group is at the 2-position of the same ring. This substitution pattern is expected to influence the rotational barrier around the biphenyl bond due to steric and electronic interactions between the substituents. The presence of the fluorine atom and the nitrile group on the same ring makes this a highly functionalized building block.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules. The synthesis of related fluorinated biphenyls is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method for forming the biphenyl linkage. cymitquimica.comalfa-chemistry.comsigmaaldrich.com For instance, the reaction of a suitably substituted fluorinated aryl halide with an arylboronic acid in the presence of a palladium catalyst is a common strategy. cymitquimica.comsigmaaldrich.com

The characterization of such compounds would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would be crucial for confirming the connectivity of the atoms and the position of the substituents. Infrared (IR) spectroscopy would show a characteristic absorption for the nitrile group, and mass spectrometry would confirm the molecular weight of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-2-phenylbenzonitrile

InChI

InChI=1S/C13H8FN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H

InChI Key

SIJUZBXACSOJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2F)C#N

Origin of Product

United States

Chemical Transformations and Derivatization of 6 Fluoro 1,1 Biphenyl 2 Carbonitrile

Reactivity Profiles of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group known for its diverse reactivity. nih.gov Its electronic structure, characterized by a polarized triple bond, makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the addition of water. libretexts.org This process proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion which is then further reduced. libretexts.org Various other reducing agents and catalytic systems have also been developed for the reduction of nitriles to primary amines. organic-chemistry.org

Nucleophilic Additions: The electrophilic carbon of the nitrile group is a target for a variety of nucleophiles. nih.gov For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org The addition of nucleophiles to nitriles is a fundamental reaction in organic synthesis, although it can have a significant activation barrier. nih.gov Activation of the nitrile group, often through complexation with a Lewis acid, can facilitate this reaction. nih.gov

Reactivity of the Nitrile Group
Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
Reduction1. LiAlH₄, ether; 2. H₂OPrimary amine
Nucleophilic Addition (Grignard)1. RMgX, ether; 2. H₃O⁺Ketone

Chemical Reactivity Modulated by the Fluorine Atom

The presence of a fluorine atom on the biphenyl (B1667301) ring system significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect. This effect plays a crucial role in reactions such as nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The highly electronegative fluorine atom in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. nih.gov While SNAr reactions are well-established for electron-poor fluoroarenes, recent advancements have enabled the nucleophilic defluorination of even electron-neutral and electron-rich fluoroarenes through methods like organic photoredox catalysis. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl Rings

The biphenyl system, consisting of two connected benzene (B151609) rings, can undergo both electrophilic and nucleophilic aromatic substitution. youtube.com The position of substitution is directed by the existing substituents on the rings.

Electrophilic Aromatic Substitution: In biphenyl itself, electrophilic substitution preferentially occurs at the ortho and para positions due to the activating effect of the phenyl group. youtube.com However, in this compound, the presence of the deactivating fluorine and nitrile groups will direct incoming electrophiles to specific positions on the rings, generally avoiding the ring bearing these substituents. The reaction rate is also expected to be lower compared to unsubstituted biphenyl. nih.gov

Nucleophilic Aromatic Substitution: As discussed previously, the fluorine atom and the nitrile group activate the ring towards nucleophilic attack. This makes SNAr a viable pathway for further functionalization of the molecule. The position of nucleophilic attack will be on the ring containing the fluorine and nitrile groups, with the fluorine atom often acting as the leaving group. nih.gov

Selective Metalation and Subsequent Functionalization of the Biphenyl Core

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the nitrile and fluorine groups can act as directing groups for metalation. The use of strong bases, such as organolithium reagents or hindered lithium amide bases, can lead to the deprotonation of the biphenyl core at a position ortho to one of these directing groups.

Recent studies have demonstrated the regioselective deprotometalation of fluorinated aromatic nitriles using TMP-based reagents (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov The resulting organometallic intermediates can then be quenched with a wide range of electrophiles, allowing for the introduction of various functional groups with high regioselectivity and in good yields. nih.gov This approach provides a versatile route to highly functionalized biphenyl derivatives.

Chelation and Coordination Chemistry with Metal Centers, leading to Complex Formation

The nitrogen atom of the nitrile group and the fluorine atom in this compound can act as coordination sites for metal centers. The lone pair of electrons on the nitrile nitrogen can form a coordinate bond with a metal ion. While the fluorine atom is a weak ligand, it can participate in coordination, particularly in conjunction with other donor atoms to form a chelate ring.

The biphenyl scaffold provides a rigid framework that can pre-organize these donor atoms for effective chelation. The resulting metal complexes can exhibit interesting properties and have potential applications in catalysis and materials science. The study of non-covalent interactions, such as those involving fluorine, is crucial in understanding the conformations of metal complexes. rsc.org

Derivatization Strategies for Structural Modification and Exploration of Analogues

The diverse reactivity of this compound allows for a wide range of derivatization strategies to create structural analogues. These strategies are essential for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties.

Key derivatization strategies include:

Modification of the nitrile group: Hydrolysis to the carboxylic acid, reduction to the amine, or addition of various nucleophiles can introduce a wide array of functional groups. libretexts.orgorganic-chemistry.org

Nucleophilic aromatic substitution: The fluorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new substituents on the biphenyl ring. nih.gov

Metalation and functionalization: As described in section 3.4, selective metalation followed by quenching with electrophiles provides a powerful tool for introducing a wide range of substituents at specific positions. nih.gov

Cross-coupling reactions: The biphenyl core can be further functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structure and conformational preferences of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. Geometry optimization studies, often employing functionals like B3LYP with various basis sets, are crucial for determining the most stable three-dimensional arrangement of the atoms. nih.gov

A key feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is dictated by the steric hindrance of the ortho substituents. For this compound, the presence of both a fluorine atom and a nitrile group at the 2- and 6- positions would be expected to enforce a non-planar conformation. chemrxiv.orgresearchgate.net Theoretical calculations on similarly substituted biphenyls suggest a significant twist between the phenyl rings to alleviate steric strain. chemrxiv.orgresearchgate.net

Table 1: Calculated Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterValue
C1-C1' Bond Length1.49 Å
C2-F Bond Length1.35 Å
C6-C≡N Bond Length1.45 Å
C≡N Bond Length1.15 Å
Phenyl Ring Dihedral Angle~60-70°

Note: The data in this table is hypothetical and intended to be representative of values obtained from DFT calculations on similar structures.

Conformational analysis through DFT calculations helps to map the potential energy surface as a function of the dihedral angle, revealing the energy barriers to rotation around the central C-C bond. chemrxiv.org The presence of the ortho substituents is expected to create a substantial rotational barrier.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of this compound. nih.govmdpi.comrsc.org By simulating the movement of atoms over time, MD can reveal how the molecule behaves in different environments, such as in solution or in a condensed phase.

MD simulations can explore the range of accessible dihedral angles and the timescale of conformational changes. nih.gov For this compound, these simulations would likely show significant fluctuations around the equilibrium twisted conformation identified by DFT.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The fluorine and nitrile groups introduce polarity, leading to specific dipole-dipole and other non-covalent interactions that can influence the bulk properties of the material. mdpi.comrsc.org These simulations can predict how molecules of this compound might pack in a solid state or interact with solvent molecules.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in investigating the reaction mechanisms and energetics involving this compound. These methods can be used to model synthetic routes, such as Suzuki-Miyaura coupling, which is a common method for forming the biphenyl scaffold. nih.govrsc.org

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. pennylane.aiyoutube.com This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the mechanism for the formation of the C-C bond between the two phenyl rings can be elucidated, including the role of the palladium catalyst and the influence of the fluorine and nitrile substituents on the reaction rate and yield. rsc.org

Table 2: Hypothetical Reaction Energetics for a Key Step in the Synthesis of this compound

Reaction StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Oxidative Addition15-5
Transmetalation10-2
Reductive Elimination12-20

Note: This data is hypothetical and for illustrative purposes of the type of information obtained from quantum chemical calculations.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations play a crucial role in the prediction and validation of spectroscopic parameters for this compound. Methods such as Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. nih.govmdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structure and conformation of the molecule. researchgate.net For this compound, theoretical predictions of the 19F and 13C NMR spectra would be particularly valuable for characterizing the molecule. nih.gov Discrepancies between calculated and experimental spectra can often point to specific environmental effects or conformational dynamics not captured in the initial theoretical model. nih.gov

Theoretical Insights into Structure-Property Relationships, including Electronic and Steric Effects of Fluorine and Nitrile Substituents

Theoretical investigations provide profound insights into the structure-property relationships of this compound, with a particular focus on the electronic and steric effects of the fluorine and nitrile substituents. researchgate.netrsc.orgrsc.org

The high electronegativity of the fluorine atom and the electron-withdrawing nature of the nitrile group significantly influence the electronic distribution within the molecule. This can be visualized through calculated molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. These electronic effects are critical in determining the molecule's reactivity, intermolecular interactions, and photophysical properties.

Advanced Applications and Materials Science Contributions of Fluorinated Biphenyl Nitriles

Utilization in Organic Electronic Devices

The electronic properties of substituted biphenyls make them attractive for use in organic electronic devices. The specific contributions of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile in this area remain largely undocumented in publicly available research. However, based on the functionalities present in the molecule, we can infer its potential roles.

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

In the realm of OLEDs, host materials are crucial for achieving high efficiency and stability. These materials should possess high thermal stability and appropriate energy levels to facilitate efficient energy transfer to the light-emitting dopants. beilstein-journals.org While there is no direct evidence of this compound being used as an OLED host material, fluorinated biphenyl (B1667301) derivatives are known to be components of liquid crystalline media. nih.gov The polarity and rod-like shape of many biphenyl compounds are desirable for liquid crystal applications. tandfonline.comaston.ac.uk The presence of the cyano group, a common feature in liquid crystal molecules, further suggests its potential in this area. researchgate.net

Organic Semiconductors and Charge Transport Materials

The performance of organic semiconductors is heavily dependent on molecular packing and intermolecular interactions, which govern charge transport. The introduction of fluorine atoms can modulate these properties. While specific charge transport data for this compound is not available, the study of related fluorinated biphenyl compounds provides insights into how such substitutions can affect material properties. nih.gov

Components in Light-Emitting Electrochemical Cells (LECs)

Light-emitting electrochemical cells (LECs) are another area where ionic and electronic conductivity are key. While there are no specific reports on the use of this compound in LECs, research on similar structures with fluoro-substituted ligands in emissive iridium(III) complexes highlights the importance of fluorination in enhancing device efficiency and lifetime. researchgate.net

Role as Ligands or Building Blocks in Metal-Organic Frameworks (MOFs) and Polymeric Materials

The nitrile group in this compound can act as a coordination site for metal ions, making it a potential ligand for the construction of metal-organic frameworks (MOFs). MOFs built from flexible or functionalized ligands can exhibit unique structural and dynamic properties. beilstein-journals.org Similarly, the biphenyl structure can be a monomer unit in the synthesis of functional polymers. For instance, fluorinated polyimides derived from rigid and twisted biphenyl monomers have been shown to possess high thermal stability and solubility, making them suitable for flexible electronics. mdpi.com

Precursors and Intermediates in Complex Organic Synthesis

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to synthesize biphenyl structures and can be employed to further modify the this compound core. acs.orgnih.gov This compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry. google.com

The synthesis of related fluorinated biphenyl compounds often involves the coupling of a fluorinated aryl halide with a boronic acid derivative. For example, the synthesis of [1,1'-Biphenyl]-2-carbonitrile, 2',6-difluoro- can be achieved from 3-fluoro-2-iodobenzonitrile (B1462249) and 2-fluorophenylboronic acid. chemicalbook.com

Design Principles for Novel Functional Materials Based on Fluorinated Biaryl Scaffolds

The design of new functional materials relies on understanding the structure-property relationships of their molecular components. For fluorinated biaryl scaffolds like this compound, several design principles are key:

Tuning Electronic Properties: The number and position of fluorine atoms can be varied to fine-tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels. This is critical for applications in organic electronics. boisestate.edu

Controlling Molecular Packing: The introduction of fluorine can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn affect the solid-state packing and, consequently, the material's properties.

Enhancing Stability: Fluorination is a well-known strategy to improve the metabolic and thermal stability of organic molecules, which is beneficial for both pharmaceutical and materials science applications. nih.govmdpi.com

Directing Synthesis: The functional groups on the biphenyl scaffold, such as the nitrile group in this compound, can be used to direct the synthesis of more complex architectures, including polymers and MOFs. acs.org

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted biphenyls often relies on classic cross-coupling reactions that may have limitations in terms of atom economy and sustainability. Future research should prioritize the development of greener synthetic routes to 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

One promising avenue is the adaptation of C–H activation strategies. nih.govacs.org These methods avoid the need for pre-functionalized starting materials, thereby reducing step count and waste. acs.org Research could focus on palladium-catalyzed C–H bond activation where the cyano group acts as a directing group to couple an aryl nitrile with a fluorinated aryl halide. acs.org A key challenge will be to overcome the steric hindrance imposed by the ortho-substituents. The development of novel ligands that can facilitate the synthesis of such sterically hindered biaryls will be crucial. nih.gov

Another approach is to enhance the atom economy of traditional cross-coupling methods. jocpr.com Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comnih.gov For instance, exploring Suzuki-Miyaura coupling reactions with heterogeneous, recyclable palladium catalysts, such as Pd nanoparticles on modified graphene, could offer a more sustainable alternative to homogeneous systems. ugr.es Investigating the use of non-toxic cyanide sources and environmentally benign solvents would further enhance the green credentials of these synthetic pathways. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for Atom Economy Note: This table presents a conceptual comparison for future research.

Synthetic Strategy Potential Reactants Key Advantages Research Focus
C-H Activation 2-Fluorobenzonitrile + Phenylboronic Acid High atom economy, reduced synthetic steps nih.govacs.org Catalyst design for hindered substrates, optimizing reaction conditions.
Sustainable Suzuki Coupling 2-Bromo-6-fluorobenzonitrile (B1362393) + Phenylboronic Acid Use of recyclable catalysts, milder conditions ugr.es Development of robust heterogeneous catalysts, exploring green solvents.
Traditional Cross-Coupling 2-Chloro-6-fluorobenzonitrile + Phenyl Grignard Well-established reactivity Improving yields for sterically hindered substrates, minimizing waste.

Exploration of Unconventional Derivatization Pathways and Cascade Reactions

The dual functionality of this compound makes it an ideal candidate for novel derivatization and cascade reactions. The nitrile group is a versatile handle that can be transformed into amines, carboxylic acids, or ketones, and it can also act as a radical acceptor in cascade reactions to construct complex heterocyclic and carbocyclic systems. dntb.gov.ua

Future research could explore cascade reactions initiated by the electrochemical reduction of the nitrile group, leading to complex polycyclic structures. For example, an electrochemically initiated tandem reaction could potentially lead to novel isoindolinone derivatives. mdpi.com Additionally, chemo-enzymatic cascade reactions, which combine the selectivity of enzymes with the efficiency of chemical catalysis, could be developed to convert the nitrile into other functional groups under mild and environmentally friendly conditions. jocpr.com

The fluorine atom can also be leveraged in unconventional derivatization. For instance, defluorination followed by derivatization could provide a route to novel compounds that are otherwise difficult to access. nih.gov The interplay between the fluoro and nitrile groups could also be exploited in radical cascade reactions to build molecular complexity in a single step. dntb.gov.ua

Deeper Mechanistic Understanding of Key Transformations Involving the Fluoro-Biphenyl Nitrile Scaffold

A thorough mechanistic understanding of reactions involving this compound is essential for optimizing existing transformations and designing new ones. The electronic properties and steric bulk of the ortho-fluoro and nitrile substituents are expected to significantly influence reaction pathways. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), will be invaluable for these investigations. mdpi.comresearchgate.net DFT studies can model the transition states of key steps in catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.org This can provide insights into the regioselectivity and stereoselectivity of these reactions and help in the rational design of more efficient catalysts. For example, DFT modeling can elucidate the role of ligands and bases in overcoming the challenges associated with sterically hindered Suzuki-Miyaura couplings. mdpi.com

Experimental mechanistic studies will also be critical. Kinetic analysis, in-situ reaction monitoring, and the isolation and characterization of reaction intermediates can provide direct evidence for proposed mechanisms. Understanding the rotational barrier around the biphenyl (B1667301) bond, which is influenced by the ortho-substituents, is also crucial as it can affect the reactivity and potential for atropisomerism. researchgate.netrsc.org

Expansion into Novel Material Science Applications Requiring Specific Electronic or Structural Properties

Fluorinated biphenyls are known for their applications in materials science, particularly in liquid crystals and organic light-emitting diodes (OLEDs). ugr.esresearchgate.netnih.gov The introduction of both a fluorine atom and a nitrile group onto the biphenyl scaffold in this compound is expected to impart unique electronic and structural properties.

In the realm of liquid crystals, the polarity and steric influence of the fluoro and cyano groups could lead to novel mesophase behaviors. researchgate.netresearchgate.net Research should focus on synthesizing derivatives of this compound with varying alkyl or alkoxy chains to investigate their liquid crystalline properties. The terminal fluorine atom may depress the formation of smectic phases, potentially favoring the nematic phase, which is desirable for many display applications. researchgate.net

For OLED applications, the electronic properties of this molecule are of primary interest. The electron-withdrawing nature of the fluoro and nitrile groups would likely lower the HOMO and LUMO energy levels, potentially making it a good candidate for an electron-transporting or emissive material in deep-blue OLEDs. nih.gov Future work should involve the synthesis of derivatives and the characterization of their photophysical and electroluminescent properties.

Table 2: Projected Properties for Material Science Exploration Note: The values in this table are hypothetical and serve as targets for future experimental and computational investigation.

Property Projected Value/Behavior Potential Application Rationale
Phase Transitions Nematic phase over a wide temperature range Liquid Crystal Displays Fluorine substitution can suppress smectic phases. researchgate.net
Dielectric Anisotropy Positive Liquid Crystal Displays Contribution from the polar cyano group.
HOMO/LUMO Levels -6.0 eV / -2.5 eV OLED Electron Transport/Host Material Electron-withdrawing groups lower energy levels. nih.gov
Photoluminescence Quantum Yield > 80% OLED Emissive Layer Biphenyl scaffolds can be highly emissive. nih.gov

Integration with Advanced Computational Modeling for Predictive Material Design and Discovery

Advanced computational tools, including machine learning and artificial intelligence, are revolutionizing materials science by enabling the predictive design of new materials with desired properties. dntb.gov.uaworldscientific.comrsc.org For a molecule like this compound, these approaches can accelerate the discovery of its potential applications.

Future research should employ machine learning models to establish quantitative structure-property relationships (QSPR). worldscientific.com By training models on datasets of related fluorinated biphenyl compounds, it may be possible to predict properties such as the octanol-water partition coefficient and bioconcentration factor, which are important for assessing environmental impact. nih.govworldscientific.com Machine learning can also predict spectroscopic data, such as retention times in chromatography and mass spectrometry fragmentation patterns, which would aid in the identification of novel derivatives. nih.gov

Molecular dynamics simulations can be used to predict the bulk properties of materials derived from this compound, such as the phase behavior of liquid crystals. nih.govtandfonline.comfigshare.com These simulations can provide insights into how molecular-level interactions give rise to macroscopic properties, guiding the design of new liquid crystal mixtures with optimized performance. tandfonline.com By integrating these computational approaches, the exploration of the chemical space around this compound can be made more efficient and targeted, leading to the faster discovery of innovative materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.